1-(5-Bromopyridin-3-yl)piperazine;dihydrochloride

Description

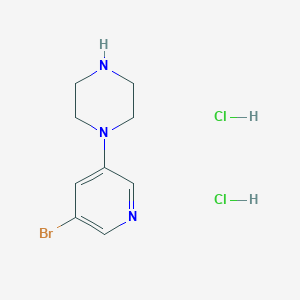

1-(5-Bromopyridin-3-yl)piperazine dihydrochloride (CAS RN: 412347-30-9) is a piperazine derivative featuring a pyridine ring substituted with a bromine atom at the 5-position and a piperazine group at the 3-position. The dihydrochloride salt form enhances its stability and solubility for pharmacological applications. This compound is synthesized via reductive amination between 4-(m-tolyl)cyclohexan-1-one and 1-(5-bromopyridin-3-yl)piperazine, followed by conversion to the dihydrochloride salt . Its structural uniqueness lies in the bromopyridine moiety, which influences electronic properties and binding interactions, making it relevant in medicinal chemistry, particularly as a precursor for TRPV6 calcium channel inhibitors .

Properties

IUPAC Name |

1-(5-bromopyridin-3-yl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3.2ClH/c10-8-5-9(7-12-6-8)13-3-1-11-2-4-13;;/h5-7,11H,1-4H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGNDGKAJHANMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CN=C2)Br.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrCl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Bromopyridin-3-yl)piperazine;dihydrochloride typically involves the bromination of pyridine followed by the reaction with piperazine. The synthetic route can be summarized as follows:

Bromination of Pyridine: Pyridine is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromopyridine.

Reaction with Piperazine: The 5-bromopyridine is then reacted with piperazine under suitable conditions to form 1-(5-Bromopyridin-3-yl)piperazine.

Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(5-Bromopyridin-3-yl)piperazine;dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromopyridin-3-yl)piperazine;dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new synthetic methodologies.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and psychiatric conditions.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-yl)piperazine;dihydrochloride is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Comparison

Piperazine derivatives differ primarily in substituent groups attached to the piperazine or aromatic rings. Key structural analogs include:

Structural Impact :

- Halogenation (Br, Cl): Increases molecular weight and polarizability, affecting receptor binding (e.g., TRPV6 inhibition in the target compound vs. antihistamine activity in buclizine) .

- Methoxy Groups : Enhance solubility and antioxidant capacity (e.g., Trimetazidine’s anti-ischemic effects) .

- Fluorine Substitution : Improves blood-brain barrier penetration (e.g., lomerizine’s use in migraines) .

Key Differences :

- Reductive amination is critical for the target compound’s pyridine-piperazine linkage, while Trimetazidine relies on benzyl-piperazine bonds via chloromethylation.

Pharmacological and Functional Comparisons

Activity Insights :

- The bromopyridine group in the target compound likely enhances TRPV6 binding via halogen bonding, whereas Trimetazidine’s methoxy groups stabilize radical scavenging .

- Piperazine derivatives with aryl substitutions (e.g., 1-(m-chlorophenyl)piperazine) exhibit serotonin receptor activity, contrasting with the target’s ion channel focus .

Biological Activity

1-(5-Bromopyridin-3-yl)piperazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂BrN₃·2HCl

- Molecular Weight : Approximately 228.13 g/mol

- Structure : The compound features a piperazine ring linked to a brominated pyridine moiety, which contributes to its reactivity and biological activity.

Biological Activities

- Antimicrobial Properties :

-

Anticancer Activity :

- Studies have highlighted the potential of this compound in cancer treatment. It has been evaluated for its ability to inhibit cancer cell growth, particularly in breast cancer models (MCF-7 and MDA-MB-231 cells). Compounds derived from this scaffold exhibited IC50 values ranging from 0.87 to 12.91 μM, showing better efficacy than the standard chemotherapeutic agent 5-Fluorouracil .

- Neurological Effects :

The biological activity of 1-(5-Bromopyridin-3-yl)piperazine is attributed to its ability to interact with various molecular targets:

- Receptor Interaction : The compound acts on neurotransmitter receptors, influencing pathways associated with mood regulation and cognition.

- Cell Signaling Modulation : It may interfere with cellular signaling pathways critical for cancer cell proliferation and survival, thus exerting its anticancer effects .

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Evaluation :

A study conducted on various piperazine derivatives demonstrated that certain modifications led to enhanced selectivity and potency against cancer cells while minimizing toxicity to normal cells. For example, one derivative exhibited a selectivity index significantly higher than traditional chemotherapeutics . -

Neuropharmacological Assessment :

In a pharmacological study, analogs of 1-(5-Bromopyridin-3-yl)piperazine were tested for dual agonistic properties on D2 and 5-HT1A receptors, indicating potential for treating conditions like schizophrenia with fewer side effects compared to existing treatments .

Q & A

Q. What are the optimal synthetic routes for 1-(5-Bromopyridin-3-yl)piperazine dihydrochloride?

- Methodological Answer : The synthesis typically involves bromination of pyridine derivatives followed by coupling with piperazine. For example:

Bromination : Introduce bromine at the 5-position of pyridine using (N-bromosuccinimide) under reflux in a polar solvent like DMF .

Piperazine Coupling : React 5-bromopyridine-3-amine with piperazine in the presence of a coupling agent (e.g., ) and a base () in anhydrous DMF at 50–60°C .

Salt Formation : Treat the product with HCl in ethanol to form the dihydrochloride salt .

Key Considerations : Optimize stoichiometry, reaction time, and solvent polarity to minimize byproducts. Purify via recrystallization or column chromatography.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of the bromopyridine ring () and piperazine protons () .

- Mass Spectrometry (HRMS) : Validate molecular weight (; expected ) .

- HPLC : Assess purity (>95%) using a C18 column with a methanol/water mobile phase .

- X-ray Crystallography (if crystalline): Resolve bond angles and confirm salt formation .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer : Store in a desiccator at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Use amber vials to avoid photolytic decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for bromopyridinyl-piperazine derivatives?

- Methodological Answer :

Structural Modifications : Synthesize analogs with halogen substitutions (e.g., Cl, F at pyridine or piperazine positions) and evaluate binding affinity via radioligand assays .

Biological Assays : Test analogs against target receptors (e.g., serotonin or dopamine receptors) using competitive binding assays. Compare values to identify critical substituents .

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with receptor interaction energies .

Q. How should researchers address contradictory bioactivity data across studies?

- Methodological Answer :

- Replicate Experiments : Standardize assay conditions (pH, temperature, cell lines) to minimize variability .

- Control for Salt Effects : Compare freebase vs. hydrochloride forms, as salt formation can alter solubility and bioavailability .

- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What strategies are effective in optimizing pharmacokinetic properties of this compound?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce methyl or methoxy groups to the pyridine ring to enhance membrane permeability. Measure log values via shake-flask method .

- Metabolic Stability : Perform hepatic microsome assays (human/rat) to identify metabolic hotspots. Modify vulnerable sites (e.g., piperazine methylation) to reduce CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.